5-Chloro-2-ethylbenzoic acid
Overview
Description
5-Chloro-2-ethylbenzoic acid: is an organic compound with the molecular formula C9H9ClO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an ethyl group and a chlorine atom, respectively . This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: One common method to synthesize 5-Chloro-2-ethylbenzoic acid involves the Friedel-Crafts alkylation of chlorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-ethylbenzoic acid can undergo electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine atom, which directs incoming electrophiles to the meta position.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid, while the carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Oxidation: Conversion of the ethyl group to a carboxylic acid group.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Scientific Research Applications
Chemistry: 5-Chloro-2-ethylbenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: The compound is used in the production of dyes, pigments, and polymers. It also serves as a building block for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethylbenzoic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
5-Chloro-2-methylbenzoic acid: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-5-ethylbenzoic acid: Chlorine and ethyl groups are positioned differently on the benzene ring.
Uniqueness: 5-Chloro-2-ethylbenzoic acid is unique due to the specific positioning of the chlorine and ethyl groups, which influence its chemical reactivity and physical properties. This makes it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
5-chloro-2-ethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCXRBNKCBZKFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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